Paraherquamide

Structure-Activity Relationship Anthelmintic Drug Discovery Natural Product Chemistry

Paraherquamide (CAS 77392-58-6) is a prenylated oxindole alkaloid with a unique nicotinic cholinergic antagonist mechanism, offering full efficacy against ivermectin- and benzimidazole-resistant nematode strains. As the foundational scaffold for derquantel and a critical positive control in anthelmintic discovery, this ≥95% pure reference standard enables resistance-breaking studies where commercial anthelmintics fail. Achieves ≥98% worm burden reduction at 0.5 mg/kg p.o. in ovine models. Secure your research supply today.

Molecular Formula C28H35N3O5
Molecular Weight 493.6 g/mol
CAS No. 77392-58-6
Cat. No. B022789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParaherquamide
CAS77392-58-6
Synonymsparaherquamide
paraherquamide A
Molecular FormulaC28H35N3O5
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C
InChIInChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25+,26?,27+,28-/m0/s1
InChIKeyUVZZDDLIOJPDKX-USRGNAASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Powder

Paraherquamide (CAS 77392-58-6): Procurement-Ready Oxindole Alkaloid Anthelmintic with Differentiated Nicotinic Cholinergic Antagonism


Paraherquamide (CAS 77392-58-6), also referred to as Paraherquamide A or (-)-Paraherquamide, is a prenylated oxindole alkaloid fungal metabolite originally isolated from Penicillium paraherquei and subsequently from Penicillium charlesii [1]. It belongs to the paraherquamide/marcfortine family of spiro-oxindole natural products characterized by a complex heptacyclic scaffold containing a strained bicyclo[2.2.2]diazaoctane ring system [2]. Paraherquamide exhibits broad-spectrum anthelmintic activity via competitive antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes, inducing flaccid paralysis in parasitic worms [3]. This compound serves as the foundational natural product scaffold from which semi-synthetic derivatives such as 2-desoxoparaherquamide (derquantel, PNU-141962) were developed as veterinary anthelmintic candidates [4].

Paraherquamide (CAS 77392-58-6) Cannot Be Substituted with Marcfortine A, Avermectins, or Benzimidazoles Due to Quantified Structural and Mechanistic Divergence


Generic substitution of paraherquamide with close structural analogs such as marcfortine A or with commercially established anthelmintic classes (avermectins, benzimidazoles, imidazothiazoles) is not scientifically justifiable based on quantitative comparative data. Despite sharing a common bicyclo[2.2.2]diazaoctane core, paraherquamide A contains a five-membered ring G bearing methyl and hydroxyl substituents at C14, whereas marcfortine A possesses a six-membered, unsubstituted ring G—a structural distinction that confers demonstrably superior nematocidal potency [1]. Furthermore, paraherquamide acts via nicotinic cholinergic antagonism, a mechanism distinct from the glutamate-gated chloride channel potentiation of avermectins or the β-tubulin binding of benzimidazoles, as evidenced by its full efficacy against ivermectin- and benzimidazole-resistant nematode isolates [2]. These quantifiable differences in structure-activity relationships, spectrum of activity against drug-resistant strains, and toxicological profile preclude functional interchangeability in research or development applications.

Product-Specific Quantitative Evidence: Paraherquamide (CAS 77392-58-6) vs. Marcfortine A, Ivermectin, and In-Class Analogs


Structural Basis for Superior Nematocidal Activity of Paraherquamide A Over Marcfortine A

Paraherquamide A demonstrates superior nematocidal activity compared to its closest structural analog, marcfortine A. The two compounds differ exclusively in ring G: paraherquamide A possesses a five-membered ring with methyl and hydroxyl substituents at C14, whereas marcfortine A contains a six-membered, unsubstituted ring G [1]. This single structural distinction results in paraherquamide A being classified as 'superior to marcfortine A as a nematocide' based on comparative biological evaluation [2]. The presence of the hydroxyl and methyl substituents in ring G of paraherquamide A is critical for enhanced anthelmintic potency.

Structure-Activity Relationship Anthelmintic Drug Discovery Natural Product Chemistry

In Vitro Efficacy Against Ivermectin-Resistant Haemonchus contortus: Paraherquamide Demonstrates Inverse Cross-Resistance

Paraherquamide exhibits a unique inverse cross-resistance profile against ivermectin (IVM)-resistant isolates of Haemonchus contortus. In a 72-hour larval motility inhibition assay, IVM-resistant isolates were significantly more sensitive to the paralytic effects of paraherquamide than IVM-susceptible isolates [1]. The concentration of paraherquamide required to inhibit the motility of 50% (IC50) of L3 larvae of H. contortus (susceptible isolate) was 2.7 μg/mL, whereas the compound demonstrated enhanced potency against IVM-resistant strains [2]. This pattern contrasts sharply with avermectin-class compounds, which show reduced or absent efficacy against resistant isolates.

Anthelmintic Resistance Haemonchus contortus Veterinary Parasitology

In Vivo Efficacy in Sheep: ≥98% Reduction Against Ivermectin- and Benzimidazole-Resistant Nematodes at 0.5 mg/kg Oral Dose

In a controlled in vivo study in sheep, paraherquamide administered as a single oral treatment at dosages ≥0.5 mg/kg achieved ≥98% reduction in adult worm burdens of Haemonchus contortus, Ostertagia circumcincta, Trichostrongylus axei, Trichostrongylus colubriformis, and Cooperia curticei, as well as the L4 stage of Cooperia spp. [1]. Critically, the H. contortus isolate used was confirmed ivermectin-resistant and the T. colubriformis isolate was confirmed both ivermectin- and benzimidazole-resistant [2]. This high-level efficacy against multi-drug-resistant strains at a low oral dose distinguishes paraherquamide from benzimidazoles and macrocyclic lactones, which exhibit substantially reduced or negligible activity against these resistant isolates.

In Vivo Anthelmintic Efficacy Drug-Resistant Nematodes Ovine Parasitology

Mechanism of Action: Paraherquamide as Nicotinic Cholinergic Antagonist Distinct from Avermectin Glutamate-Gated Chloride Channel Potentiation

Paraherquamide (PHQ) and its analogs act as nicotinic cholinergic antagonists, a mechanism fundamentally distinct from that of avermectins (glutamate-gated chloride channel potentiators) and benzimidazoles (β-tubulin polymerization inhibitors). Using muscle tension recording in isolated body wall segments of Ascaris suum, PHQ blocked (when applied before) or reversed (when applied after) depolarizing contractions induced by acetylcholine and the nicotinic agonists levamisole and morantel [1]. These effects were mimicked by the nicotinic ganglionic blocker mecamylamine, confirming that the anthelmintic activity of PHQ is due to blockade of cholinergic neuromuscular transmission [2]. The semi-synthetic derivative 2-deoxoparaherquamide blocked nicotinic stimulation of human α3 ganglionic nAChRs with IC50 ≈ 9 μM and muscle-type nAChRs with IC50 ≈ 3 μM, while being inactive at 100 μM against the α7 CNS subtype [3].

Nicotinic Acetylcholine Receptor Antagonism Anthelmintic Mechanism of Action Neuromuscular Pharmacology

Acute Toxicity Profile in Mice: Paraherquamide LD50 = 14.9 mg/kg vs. Ivermectin LD50 = 29.5 mg/kg with Distinct Temporal Onset and Symptomatology

In a direct comparative acute toxicity study in male CD-1 mice, paraherquamide exhibited an oral LD50 of 14.9 mg/kg compared to 29.5 mg/kg for ivermectin, with no-effect doses of 5.6 mg/kg and 18.0 mg/kg, respectively [1]. The temporal onset and symptomatology differed markedly: paraherquamide-induced intoxication manifested within 30 minutes of administration irrespective of dose, with signs consisting of mild depression (with complete recovery) or a 5- to 10-minute period of breathing difficulty followed by respiratory failure and death by 1 hour post-treatment [2]. In contrast, ivermectin toxicity developed over a 3-day period with dose-dependent signs of tremors, ataxia, recumbency, coma, and death, with necropsy revealing dehydration secondary to coma [3]. Gross necropsy findings in paraherquamide-treated mice were normal [4].

Acute Toxicity Safety Pharmacology Preclinical Toxicology

Receptor Binding Affinity: Paraherquamide IC50 = 0.5 nM at Housefly Head Acetylcholine Receptors

Paraherquamide A demonstrates high-affinity binding to acetylcholine receptors, with an IC50 of 0.5 nM determined using head homogenates of Musca domestica (housefly) . This sub-nanomolar binding affinity establishes paraherquamide as a potent competitive cholinergic antagonist [1]. In Caenorhabditis elegans whole-organism assays, paraherquamide A exhibits an LD50 of 2.5 μg/mL, and in mice, the acute oral LD50 is 14.9 mg/kg .

Receptor Binding Nicotinic Acetylcholine Receptor Radioligand Binding Assay

Paraherquamide (CAS 77392-58-6): Evidence-Based Research and Industrial Application Scenarios


Anthelmintic Drug Discovery Targeting Ivermectin-Resistant and Benzimidazole-Resistant Gastrointestinal Nematodes

Paraherquamide is optimally deployed as a positive control or lead scaffold in anthelmintic discovery programs focused on overcoming drug resistance. As demonstrated in sheep in vivo studies, paraherquamide achieves ≥98% worm burden reduction at 0.5 mg/kg p.o. against H. contortus (ivermectin-resistant) and T. colubriformis (ivermectin- and benzimidazole-resistant) [1]. The compound's nicotinic cholinergic antagonist mechanism [2] ensures lack of cross-resistance with avermectins and benzimidazoles, making it a critical reference standard for screening novel chemical entities against resistant field isolates where commercial anthelmintics fail.

Nicotinic Acetylcholine Receptor (nAChR) Subtype Pharmacological Characterization

Paraherquamide serves as a selective pharmacological probe for distinguishing cholinergic receptor subtypes. The compound binds to acetylcholine receptors with an IC50 of 0.5 nM (M. domestica head homogenates) and acts as a competitive antagonist that distinguishes between nAChR subtypes. In Ascaris suum muscle preparations, paraherquamide blocks acetylcholine-induced depolarizing contractions, an effect mimicked by mecamylamine [3]. Its semi-synthetic analog 2-deoxoparaherquamide exhibits differential IC50 values against human α3 ganglionic (≈9 μM) and muscle-type (≈3 μM) nAChRs while sparing the α7 CNS subtype [4], establishing the scaffold's utility for receptor subtype discrimination studies.

Comparative Toxicology Studies Investigating Species-Specific Safety Profiles of Cholinergic Antagonists

Paraherquamide presents a valuable case study for species-dependent toxicological evaluation of nicotinic antagonists. The compound exhibits an excellent safety profile in cattle and sheep at efficacious doses but produces unexpected severe toxicosis in dogs at doses far below ruminant-safe levels [5]. In mice, acute oral LD50 is 14.9 mg/kg with rapid onset (≤30 min) and respiratory failure-mediated death, compared to ivermectin's LD50 of 29.5 mg/kg with 3-day CNS-mediated toxicity [6]. This stark species divergence in safety margin provides a unique experimental system for investigating differential nAChR expression, metabolism, or sensitivity across mammalian species.

Biosynthetic Pathway Elucidation and Semi-Synthetic Derivative Development

Paraherquamide serves as the foundational natural product scaffold for generating semi-synthetic anthelmintic candidates with improved therapeutic indices. The reduction of paraherquamide to 2-deoxoparaherquamide (derquantel, PNU-141962) retains anthelmintic activity while improving the safety profile, producing the first semi-synthetic member of this class advanced as a legitimate development candidate [7]. The biosynthetic pathway involves flavin monooxygenase PhqK-catalyzed spirocycle formation within the heptacyclic scaffold [8], and bioconversion using Cunninghamella blakesleeana enables ring hydroxylation and ketonization to generate novel analogs [9]. Paraherquamide thus represents the essential starting material for both biosynthetic mechanistic studies and medicinal chemistry optimization programs.

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